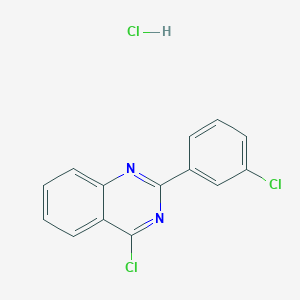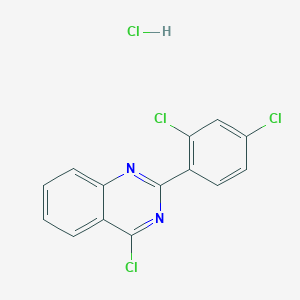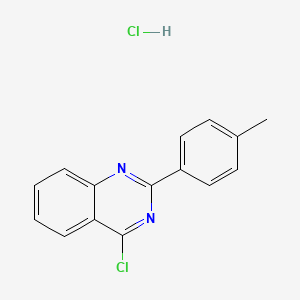
4-chloro-2-(4-methylphenyl)quinazoline Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-2-(4-methylphenyl)quinazoline Hydrochloride is a chemical compound with the molecular formula C15H11ClN2·HCl. It is a derivative of quinazoline, a heterocyclic compound that contains two nitrogen atoms in its structure. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(4-methylphenyl)quinazoline Hydrochloride typically involves the reaction of 2-aminobenzonitrile with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-2-(4-methylphenyl)quinazoline Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the quinazoline ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Condensation Reactions: It can participate in condensation reactions with other compounds to form new derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Condensation Reactions: Acid or base catalysts are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
4-chloro-2-(4-methylphenyl)quinazoline Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 4-chloro-2-(4-methylphenyl)quinazoline Hydrochloride involves its interaction with specific molecular targets in cells. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-2-phenylquinazoline: Similar in structure but lacks the methyl group on the phenyl ring.
2-(4-methylphenyl)quinazoline: Similar but lacks the chlorine atom.
4-chloroquinazoline: Lacks the phenyl and methyl groups.
Uniqueness
4-chloro-2-(4-methylphenyl)quinazoline Hydrochloride is unique due to the presence of both the chlorine and methyl groups, which can influence its chemical reactivity and biological activity. These structural features make it a valuable compound for various research applications .
Propriétés
IUPAC Name |
4-chloro-2-(4-methylphenyl)quinazoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2.ClH/c1-10-6-8-11(9-7-10)15-17-13-5-3-2-4-12(13)14(16)18-15;/h2-9H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWYLOKQXVDTAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 4-[(4-acetylphenyl)amino]quinazoline-2-carboxylate](/img/structure/B7745460.png)
![Ethyl 4-[(3-acetylphenyl)amino]-6-fluoroquinoline-3-carboxylate](/img/structure/B7745463.png)
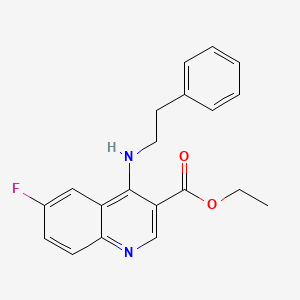
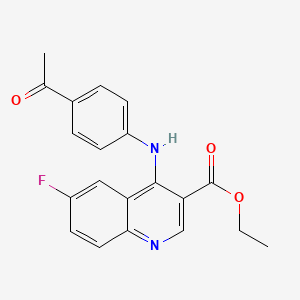
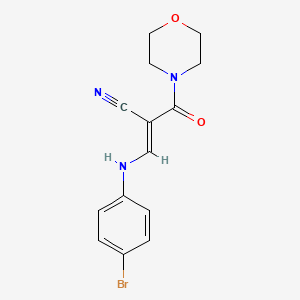
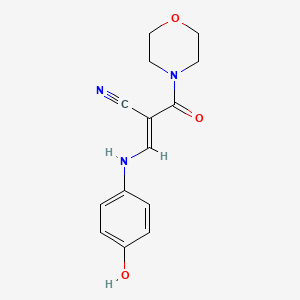
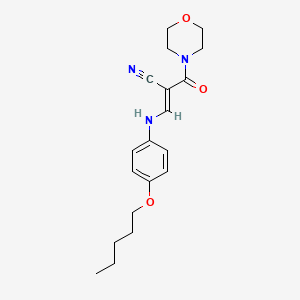
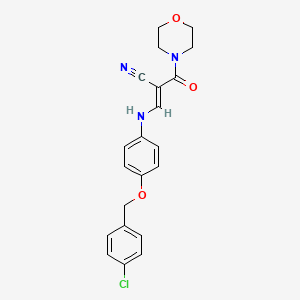
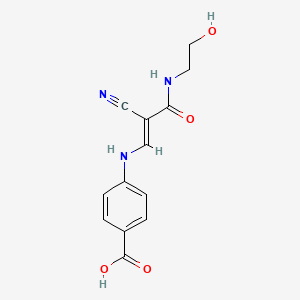
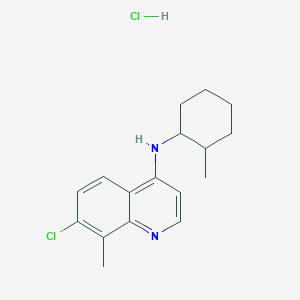
![N,N-dimethylformamide;4-[(2,6,8-trimethylquinolin-4-yl)amino]phenol;hydrochloride](/img/structure/B7745528.png)
![N,N-dimethylformamide;3-[(2,8-dimethylquinolin-4-yl)amino]phenol;hydrochloride](/img/structure/B7745536.png)
